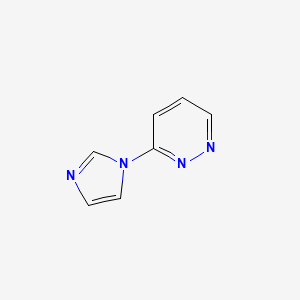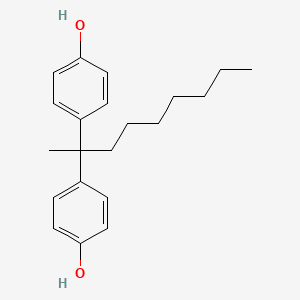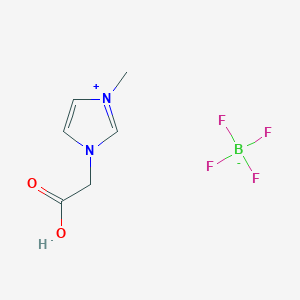![molecular formula C14H14FN7 B13772996 N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine CAS No. 76551-40-1](/img/structure/B13772996.png)
N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is a chemical compound with the molecular formula C12H12FN5. It is known for its unique structure, which includes a pteridine core substituted with fluorophenyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Shares a similar core structure but lacks the fluorophenyl and methyl substitutions.
2,4,6-Triaminopyridine: Another related compound with a pyridine core instead of pteridine.
Uniqueness
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and specificity in various applications .
Properties
CAS No. |
76551-40-1 |
|---|---|
Molecular Formula |
C14H14FN7 |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine |
InChI |
InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21) |
InChI Key |
AAIQHCDMWFEZMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


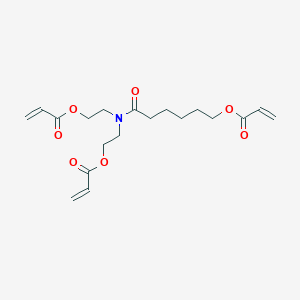




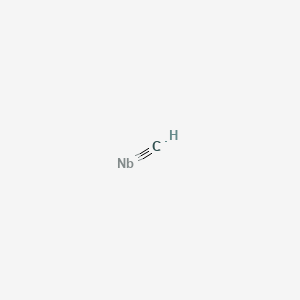

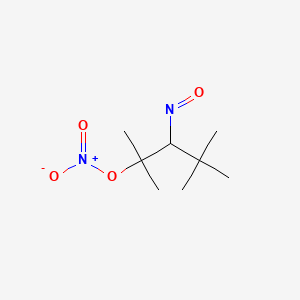
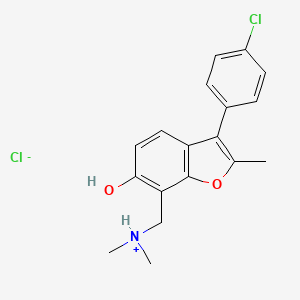

![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
